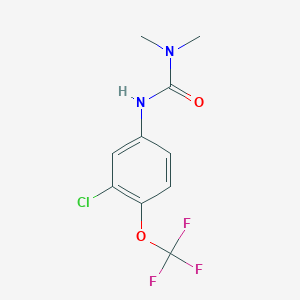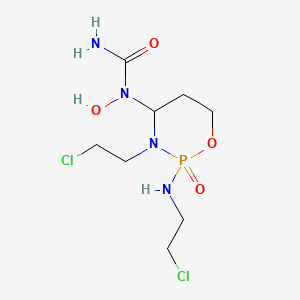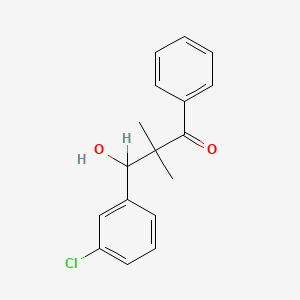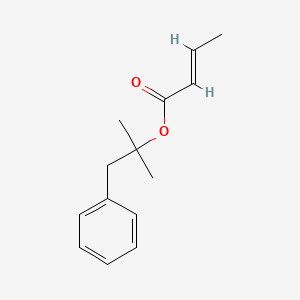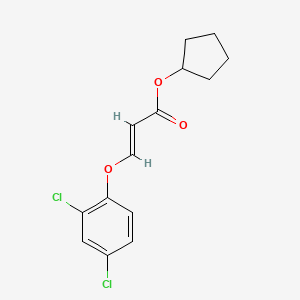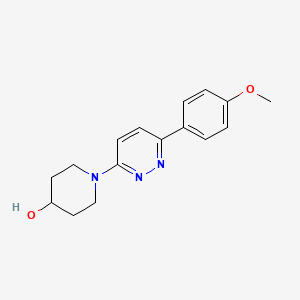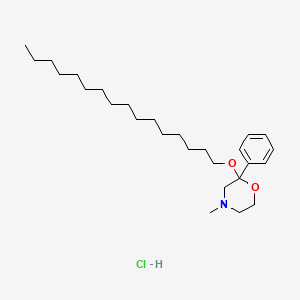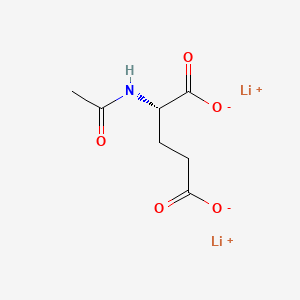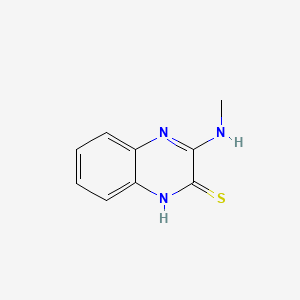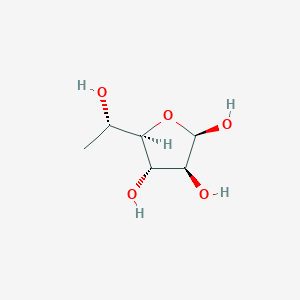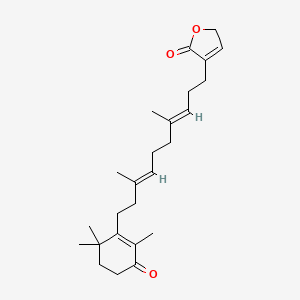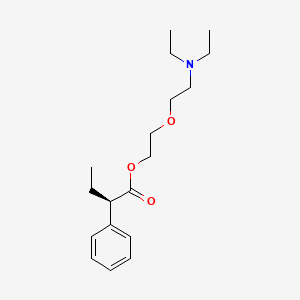
Butamirate, (R)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butamirate, ®- is a non-opioid central cough suppressant widely used in the treatment of dry, non-productive cough. It is known for its central mechanism of action, which is neither chemically nor pharmacologically related to opioid alkaloids . Butamirate also possesses non-specific anticholinergic and broncho-spasmolytic effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butamirate typically involves the esterification of 2-phenylbutyric acid with 2-(diethylamino)ethanol. The reaction is catalyzed by an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is refluxed, and the product is purified by distillation or recrystallization .
Industrial Production Methods
Industrial production of Butamirate follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The final product is often formulated into syrups, tablets, or lozenges for medical use .
Análisis De Reacciones Químicas
Types of Reactions
Butamirate undergoes several types of chemical reactions, including:
Oxidation: Butamirate can be oxidized to form various oxidation products, depending on the conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Major Products Formed
Aplicaciones Científicas De Investigación
Butamirate has several scientific research applications, including:
Pharmacological Studies: Used to study the mechanisms of cough suppression and the central nervous system.
Analytical Chemistry: Employed in the development and validation of chromatographic methods for the determination of active ingredients in pharmaceutical formulations.
Medical Research: Investigated for its potential use in treating respiratory conditions and its effects on the cough reflex.
Mecanismo De Acción
Butamirate exerts its effects by acting on the cough center in the medulla oblongata. It binds to specific receptors, reducing the activity of the cough reflex. Additionally, Butamirate has peripheral anti-inflammatory and bronchospasmolytic activities, which contribute to its overall effectiveness in suppressing cough .
Comparación Con Compuestos Similares
Butamirate is chemically related to compounds such as oxeladin and pentoxyverine, which are also used as cough suppressants. Butamirate is unique in its non-opioid mechanism of action and its additional broncho-spasmolytic effects . Similar compounds include:
Oxeladin: An antitussive with an additional ethyl group in its carboxylic acid.
Pentoxyverine: An antitussive with both ethyl groups of oxeladin replaced by one cyclopentyl.
Butamirate stands out due to its central mechanism of action and its non-specific anticholinergic properties, making it a versatile and effective cough suppressant .
Propiedades
Número CAS |
133961-98-5 |
|---|---|
Fórmula molecular |
C18H29NO3 |
Peso molecular |
307.4 g/mol |
Nombre IUPAC |
2-[2-(diethylamino)ethoxy]ethyl (2R)-2-phenylbutanoate |
InChI |
InChI=1S/C18H29NO3/c1-4-17(16-10-8-7-9-11-16)18(20)22-15-14-21-13-12-19(5-2)6-3/h7-11,17H,4-6,12-15H2,1-3H3/t17-/m1/s1 |
Clave InChI |
DDVUMDPCZWBYRA-QGZVFWFLSA-N |
SMILES isomérico |
CC[C@H](C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC |
SMILES canónico |
CCC(C1=CC=CC=C1)C(=O)OCCOCCN(CC)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


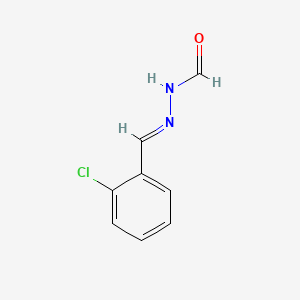
![13-phenyl-8-oxa-12-thia-1,10-diazatetracyclo[7.7.0.02,7.011,15]hexadeca-2,4,6,9,11(15),13-hexaen-16-one](/img/structure/B12713276.png)
